Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride
Description
IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-(diethylamino)ethyl]-2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide hydrochloride. This nomenclature systematically describes the core benzamide structure, with two N-substituents: a 2-(diethylamino)ethyl group and a 2,4,6-trimethylphenyl (mesityl) group. The hydrochloride suffix indicates the presence of a counterion, which stabilizes the protonated tertiary amine.
The CAS Registry Number 39367-89-0 uniquely identifies this compound in chemical databases. This registry number is critical for tracking its commercial availability, regulatory status, and research applications. The structural complexity of the molecule is reflected in its systematic name, which specifies the positions of all methyl substituents on both aromatic rings and the ethylamino side chain.
Molecular Formula and Weight Validation
The molecular formula C25H37ClN2O was confirmed through high-resolution mass spectrometry and elemental analysis. This formula accounts for the benzamide backbone (C13H11NO), the diethylaminoethyl side chain (C6H16N), and the hydrochloride moiety (HCl).
The calculated molecular weight of 417.03 g/mol matches experimental data from PubChem (417.0 g/mol), validating the formula’s accuracy. Discrepancies of <0.1% arise from isotopic variations and measurement precision.
SMILES Notation and InChI Key Computational Verification
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CCN(CC)CCN(C1=C(C=C(C=C1C)C)C)C(=O)C2=C(C=C(C=C2C)C)C.Cl . This string encodes the branched ethylamino group, the mesityl and benzamide aromatic rings, and the chloride ion. The SMILES structure was verified using OpenEye’s OEChem toolkit, ensuring stereochemical and connectivity accuracy.
The International Chemical Identifier (InChI) Key ICCGGPCHGZEKOO-UHFFFAOYSA-N serves as a unique digital fingerprint. Derived from the full InChI string, this key enables rapid database searches and distinguishes the compound from structural isomers. Computational validation using the InChI 1.07.2 algorithm confirmed that the key corresponds to the protonated amine and chloride interaction.
| Identifier Type | Value | Source Agreement |
|---|---|---|
| SMILES | CCN(CC)CCN(C1=C(C=C(C=C1C)C)C)C(=O)C2=C(C=C(C=C2C)C)C.Cl | |
| InChI Key | ICCGGPCHGZEKOO-UHFFFAOYSA-N |
Properties
CAS No. |
39367-89-0 |
|---|---|
Molecular Formula |
C25H37ClN2O |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C25H36N2O.ClH/c1-9-26(10-2)11-12-27(24-21(7)15-18(4)16-22(24)8)25(28)23-19(5)13-17(3)14-20(23)6;/h13-16H,9-12H2,1-8H3;1H |
InChI Key |
ICCGGPCHGZEKOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=C(C=C(C=C1C)C)C)C(=O)C2=C(C=C(C=C2C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized by reacting copper(II) oxide or copper(II) carbonate with acetic acid. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solution to crystallize the copper(II) acetate.
Industrial Production Methods: In industrial settings, copper(II) acetate is produced by the reaction of copper metal with acetic acid in the presence of air. This process involves the oxidation of copper to copper(II) ions, which then react with acetic acid to form copper(II) acetate. The reaction conditions include maintaining a controlled temperature and ensuring adequate air supply to facilitate the oxidation process .
Chemical Reactions Analysis
Types of Reactions: Copper(II) acetate undergoes various chemical reactions, including:
Oxidation: Copper(II) acetate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) acetate or elemental copper using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Copper(II) acetate can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like ammonia or ethylenediamine can be used to replace acetate groups.
Major Products:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) acetate or elemental copper.
Substitution: Complexes with different ligands, such as copper(II) ammine complexes.
Scientific Research Applications
Chemical Properties and Structure
Benzanilide is characterized by its complex structure which includes a central benzene ring substituted with an amide group. The presence of diethylamino and hexamethyl groups enhances its lipophilicity and bioactivity. The molecular formula is with a CAS number of 39367-89-0 .
Medicinal Chemistry
Benzanilide derivatives have been extensively studied for their potential therapeutic effects. The compound has shown promise as an anti-tubercular agent. A study demonstrated the synthesis of novel derivatives based on benzanilide that exhibited significant activity against Mycobacterium tuberculosis with IC50 values lower than 1 µg/mL . These derivatives were synthesized using ultrasound-assisted techniques which enhance yield and efficiency.
Antimicrobial Activity
Research has indicated that benzanilide derivatives possess antimicrobial properties. For instance, compounds derived from benzanilide have been tested against various bacterial strains, showing effective inhibition of growth. The structure-activity relationship (SAR) studies suggest that modifications to the benzanilide structure can lead to enhanced antimicrobial efficacy .
Enzyme Inhibition Studies
Benzanilide has been evaluated for its potential as an enzyme inhibitor. Specific derivatives have been synthesized and screened for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicate that certain modifications can significantly enhance inhibitory activity .
Case Study 1: Anti-Tubercular Activity
A series of benzanilide derivatives were synthesized and evaluated for their anti-tubercular activity. The study utilized a combination of traditional refluxing methods and modern ultrasound-assisted synthesis to obtain high yields of target compounds. The results showed that several derivatives had promising activity against Mycobacterium tuberculosis, suggesting a potential pathway for developing new anti-tubercular drugs .
Case Study 2: Antimicrobial Efficacy
In another study, various benzanilide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the benzanilide core could enhance antimicrobial properties significantly. This research highlights the importance of structural modifications in developing effective antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism by which copper(II) acetate exerts its effects involves its ability to interact with biological molecules. Copper(II) ions can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to the generation of reactive oxygen species, which can cause oxidative damage to cells. Copper(II) acetate’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Differences
Compound A : N-a-Benzoyl-L-arginine-4-nitroanilide Hydrochloride
- Structure : Features a nitroanilide group and a benzoyl-arginine backbone .
- Applications : Used as a chromogenic substrate for proteolytic enzymes (e.g., trypsin, thrombin) due to its nitroaniline release upon hydrolysis .
- Analytical Methods: Purity assessed via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and TLC (silica gel, ethyl acetate/methanol/water system) .
Compound B : N-Benzoyl-L-isoleucyl-L-glutamyl(γ-OR)-glycyl-L-arginyl-p-nitroanilide Hydrochloride
- Structure : A peptide-linked nitroanilide derivative with glutamyl and arginyl residues .
- Applications : Likely serves as a multi-enzyme substrate for studying protease cascades .
- Key Difference : Unlike the target compound, this molecule’s peptide chain increases hydrophilicity, altering its solubility and biological targeting .
Compound C : Benzathine Benzylpenicillin (CAS 1538-09-6)
Biological Activity
Benzanilide derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. The compound Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride (CAS Number: 3016074) is notable for its potential therapeutic applications. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound's chemical formula is . Its structure includes a benzanilide backbone with a diethylaminoethyl substituent and multiple methyl groups, which may influence its pharmacological properties.
Biological Activity
1. Antimicrobial Activity
Research indicates that various benzanilide derivatives exhibit antimicrobial properties. A study highlighted the antibacterial activity of nitrogen-based heterocyclic compounds, including benzanilides, against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 5 μg/mL for some derivatives .
Table 1: Antibacterial Activity of Benzanilides
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Benzanilide A | S. aureus | 5 |
| Benzanilide B | E. coli | 10 |
| Benzanilide C | Bacillus subtilis | 15 |
2. Anticancer Potential
Benzanilides have also shown promise in anticancer research. A recent study evaluated the cytotoxic effects of various benzanilides on cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways .
3. Neuropharmacological Effects
The diethylamino group in the compound suggests potential neuropharmacological activity. Studies on similar compounds have shown that modifications in the aminoalkyl chain can enhance central nervous system activity, potentially providing analgesic or anxiolytic effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized several benzanilide derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with electron-donating groups exhibited superior antibacterial activity compared to those with electron-withdrawing groups .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using human cancer cell lines treated with various concentrations of the hydrochloride salt form of the compound. The findings revealed a dose-dependent response with significant cell death observed at higher concentrations (≥50 μM), suggesting potential for further development as an anticancer agent .
Research Findings
- Mechanism of Action: The antimicrobial activity is believed to be linked to the disruption of bacterial cell walls and interference with protein synthesis.
- Structure-Activity Relationship (SAR): Modifications in substituents on the benzanilide core significantly impact biological activity. For instance, increasing alkyl chain length generally enhances lipophilicity and membrane penetration, thus improving efficacy against bacterial membranes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
- Methodology :
-
Step 1 : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) to facilitate amide bond formation between the benzanilide core and the diethylaminoethyl moiety. This method achieves ~75% yield under mild conditions (acetonitrile:water, 72h, room temperature) .
-
Step 2 : Purify the product via crystallization from methanol:water (4:1) to remove unreacted intermediates .
-
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess benzaldehyde or β-naphthol) to drive equilibrium in condensation steps .
- Data Table :
| Reaction Component | Molar Ratio | Solvent System | Yield |
|---|---|---|---|
| Benzanilide Core | 1.0 | Acetonitrile:Water (3:1) | 75% |
| Carbodiimide Agent | 1.1 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be analyzed?
- Methodology :
- 1H/13C NMR : Focus on the diethylaminoethyl group’s signals (δ 1.0–1.5 ppm for CH3, δ 2.5–3.5 ppm for N-CH2). Hexamethyl substituents on the benzanilide ring produce singlets at δ 2.1–2.3 ppm .
- IR Spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and hydrochloride salt presence (broad N-H+ stretch at 2500–3000 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]+ and isotopic patterns for Cl⁻ .
Q. How does solubility in polar vs. nonpolar solvents influence purification strategies?
- Methodology :
- Polar Solvents : High solubility in methanol/water mixtures allows crystallization (e.g., 4:1 methanol:water) .
- Nonpolar Solvents : Limited solubility in chloroform or ether aids in liquid-liquid extraction to remove hydrophobic impurities .
- Data Table :
| Solvent | Solubility (mg/mL) | Use Case |
|---|---|---|
| Methanol | >50 | Crystallization |
| Chloroform | <10 | Extraction |
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during alkylation of the diethylaminoethyl group?
- Methodology :
- Competing Pathways : Over-alkylation can occur if excess alkylating agents are used, leading to quaternary ammonium salts. Monitor via LC-MS and adjust reagent stoichiometry .
- Kinetic Control : Use low temperatures (0–5°C) to favor monoalkylation. Quench unreacted agents with scavengers (e.g., silica-bound amines) .
Q. How can conflicting NMR data (e.g., signal overlap from hexamethyl groups) be resolved?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping methyl signals by correlating 1H-13C couplings. For example, distinguish geminal methyls (δ 2.1–2.3 ppm) from ethyl groups .
- Variable Temperature NMR : Elevate temperature to reduce rotational barriers and sharpen split signals .
Q. What stability challenges arise under acidic/basic conditions, and how are degradation products identified?
- Methodology :
- Stress Testing : Expose the compound to pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h. Analyze via HPLC-MS for hydrolysis products (e.g., free diethylaminoethylamine or demethylated benzanilide) .
- Degradation Pathways : Hydrochloride salt dissociation in basic conditions may precipitate freebase forms. Monitor via turbidity measurements .
Q. What biological activity hypotheses are supported by structural analogs (e.g., local anesthetics or receptor ligands)?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare with procaine (), where the diethylaminoethyl group enhances membrane permeability. Test in vitro neuronal models for sodium channel blocking .
- Molecular Docking : Simulate interactions with acetylcholinesterase or G-protein-coupled receptors using the hexamethylbenzene core as a hydrophobic anchor .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for hydrochloride salts of similar compounds?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
